![molecular formula C22H27ClN2O4S B119785 (2R-trans)-Diltiazem Hydrochloride CAS No. 103532-27-0](/img/structure/B119785.png)
(2R-trans)-Diltiazem Hydrochloride
Overview
Description
“(2R-trans)-Diltiazem Hydrochloride” is a chemical compound with the molecular formula C22 H26 N2 O4 S . Cl H and a molecular weight of 450.98 . It is a member of the non-dihydropyridine calcium channel blockers drug class .
Synthesis Analysis
A one-pot synthesis through the treatment of (-)-2 with 2-aminothiophenol and a following ring closing reaction efficiently gave a key intermediate of diltiazem synthesis .Molecular Structure Analysis
The molecular structure of “(2R-trans)-Diltiazem Hydrochloride” is complex, with a benzothiazepine derivative as its core structure . It primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization .Physical And Chemical Properties Analysis
“(2R-trans)-Diltiazem Hydrochloride” has a molecular weight of 450.98 and a molecular formula of C22 H26 N2 O4 S . Cl H . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Anal Fissure Treatment
Recent studies have explored the use of Diltiazem Hydrochloride in the form of topical gels for the treatment of chronic anal fissures. The medication promotes smooth muscle relaxation and increases blood flow to the affected area, facilitating healing and providing symptomatic relief from pain and discomfort associated with anal fissures .
Pharmaceutical Analysis
Diltiazem Hydrochloride: is the subject of various analytical studies aimed at improving the quality control of pharmaceutical products. Techniques such as high-performance thin-layer chromatography (HPTLC) are used to quantify Diltiazem Hydrochloride and its impurities, ensuring the safety and efficacy of the drug .
Mechanism of Action
Target of Action
It is believed to operate through multiple pathways .
Mode of Action
In biochemistry, enzymes like alcohol dehydrogenase and aldehyde dehydrogenase metabolize (2R-trans)-Diltiazem Hydrochloride, leading to the formation of other compounds such as cyclohexanol and cyclohexanone .
Biochemical Pathways
It is believed to influence multiple pathways .
Pharmacokinetics
It is known that the compound is soluble .
Result of Action
It has been found that the compound can dramatically inhibit cell growth and induce cell death .
Action Environment
It is known that the compound is stable at temperatures of 2-8°c .
Safety and Hazards
properties
IUPAC Name |
[(2R,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-MUCZFFFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101035041 | |
Record name | (2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101035041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R-trans)-Diltiazem Hydrochloride | |
CAS RN |
103532-27-0 | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, monohydrochloride, (2R-trans)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103532-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101035041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.